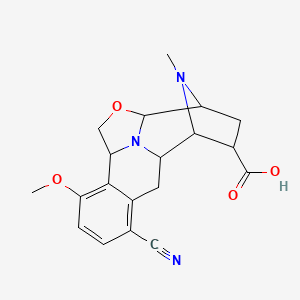

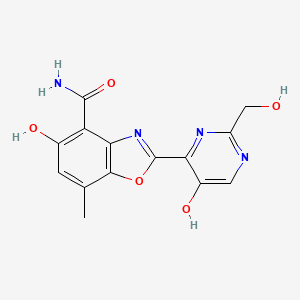

5-Hydroxy-2-(5-hydroxy-2-(hydroxymethyl)-4-pyrimidinyl)-7-methyl-4-benzoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

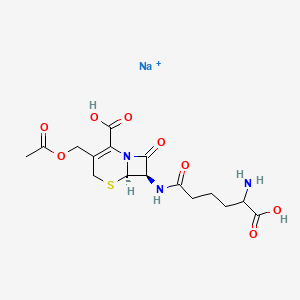

Boxazomycin A is a potent broad-spectrum antibiotic isolated from the Actinomycetes strain G495-1 in 1987 . It is known for its ability to inhibit bacterial growth by selectively inhibiting protein synthesis, making it effective against drug-resistant bacterial strains . Boxazomycin A is part of a series of compounds, including Boxazomycin B and C, which exhibit similar antibacterial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of Boxazomycin A has not been extensively documented, but the synthesis of its analogs, Boxazomycin B and C, has been reported . These syntheses provide access to structure-activity relationship studies, which are crucial for understanding the compound’s efficacy and potential modifications . The isolation of Boxazomycin A from the original Actinomycetes strain ATCC-53205 follows a published fermentation and isolation procedure .

Industrial Production Methods: Industrial production of Boxazomycin A involves the fermentation of the Actinomycetes strain G495-1, followed by extraction and purification processes . The specific conditions for large-scale production are not widely available, but they likely involve optimizing the growth conditions of the Actinomycetes strain to maximize yield.

Analyse Des Réactions Chimiques

Types of Reactions: Boxazomycin A undergoes various chemical reactions, primarily involving its functional groups. These reactions include:

Oxidation: Boxazomycin A can undergo oxidation reactions, which may alter its antibacterial properties.

Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its activity.

Substitution: Substitution reactions involving Boxazomycin A can lead to the formation of analogs with different biological activities.

Common Reagents and Conditions: The specific reagents and conditions for these reactions depend on the desired modifications. Common reagents include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions are typically analogs of Boxazomycin A, which are studied for their structure-activity relationships and potential improvements in antibacterial activity.

Applications De Recherche Scientifique

Boxazomycin A has several scientific research applications, including:

Chemistry: It serves as a model compound for studying the synthesis and modification of antibiotics.

Biology: Boxazomycin A is used to study bacterial resistance mechanisms and the inhibition of protein synthesis.

Medicine: Its potent antibacterial properties make it a candidate for developing new antibiotics to combat drug-resistant bacterial infections.

Industry: Boxazomycin A and its analogs are explored for their potential use in industrial applications, such as in the development of antibacterial coatings and materials.

Mécanisme D'action

Boxazomycin A exerts its effects by selectively inhibiting protein synthesis in bacteria . This inhibition is bacteriostatic, meaning it prevents bacterial growth without killing the bacteria . The compound targets the bacterial ribosome, interfering with the translation process and ultimately inhibiting protein production . This mechanism is distinct from other clinical protein synthesis inhibitors, as no cross-resistance has been observed .

Comparaison Avec Des Composés Similaires

Boxazomycin B and C: These compounds are analogs of Boxazomycin A and share similar antibacterial properties.

Platensimycin and Platencin: These compounds also exhibit broad-spectrum antibacterial activity and have been studied for their unique mechanisms of action.

Kibdelomycin: Another antibiotic with a novel mechanism of action and broad-spectrum activity.

Uniqueness of Boxazomycin A: Boxazomycin A is unique due to its selective inhibition of protein synthesis without cross-resistance to other protein synthesis inhibitors . This distinct mechanism of action makes it a valuable compound for studying bacterial resistance and developing new antibiotics.

Propriétés

Numéro CAS |

107021-64-7 |

|---|---|

Formule moléculaire |

C14H12N4O5 |

Poids moléculaire |

316.27 g/mol |

Nom IUPAC |

5-hydroxy-2-[5-hydroxy-2-(hydroxymethyl)pyrimidin-4-yl]-7-methyl-1,3-benzoxazole-4-carboxamide |

InChI |

InChI=1S/C14H12N4O5/c1-5-2-6(20)9(13(15)22)11-12(5)23-14(18-11)10-7(21)3-16-8(4-19)17-10/h2-3,19-21H,4H2,1H3,(H2,15,22) |

Clé InChI |

DPUXBYFNGWRIKJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C2=C1OC(=N2)C3=NC(=NC=C3O)CO)C(=O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.